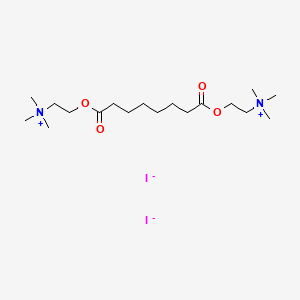
Subecholine
説明
Subecholine is a dicholinic ester of suberic acid and cholinergic agent.
科学的研究の応用
Pharmacological Applications
1.1 Neuromuscular Blockade
Subecholine is often used in studies related to neuromuscular transmission. It acts as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial for muscle contraction. Research indicates that this compound can effectively block neuromuscular transmission, making it useful in developing anesthetics and muscle relaxants for surgical procedures .
1.2 Protective Effects on Embryos
Studies have demonstrated that this compound exhibits protective effects on early embryos, particularly in sea urchins. In experimental setups, it was shown to protect embryos from lethal doses of ionomycin and other agents by acting on nicotinic receptors. This suggests potential applications in developmental biology and toxicology, where understanding receptor interactions is critical .
Toxicological Studies
2.1 Impact on Ion Channel Function
Research has highlighted the role of this compound in modulating ion channel activity within cells. By acting on nicotinic acetylcholine receptors, it influences calcium signaling pathways, which are vital for various cellular functions. This modulation can be significant in understanding toxicological impacts of environmental toxins and drugs .
2.2 Experimental Models for Neurotoxicity
This compound serves as a tool for modeling neurotoxic effects in laboratory settings. Its ability to mimic or block the action of acetylcholine allows researchers to study the pathways involved in neurotoxicity and the protective mechanisms that may be activated in response to toxic agents .
Case Studies
Mechanistic Insights
4.1 Interaction with Nicotinic Receptors
This compound’s dual role as an antagonist and agonist at different concentrations highlights its complex interaction with nicotinic acetylcholine receptors. At lower concentrations, it may act as an agonist stimulating receptor activity, while at higher concentrations, it inhibits receptor function . This property is particularly useful for dissecting receptor-mediated pathways in both pharmacological and toxicological contexts.
4.2 Calcium Signaling Modulation
The compound's influence on calcium signaling through nicotinic receptors is crucial for understanding its broader implications in cell signaling and neurobiology. Research indicates that this compound can alter calcium influx in response to various stimuli, which may have implications for neuronal excitability and synaptic transmission .
特性
CAS番号 |
3810-71-7 |
|---|---|
分子式 |
C18H38I2N2O4 |
分子量 |
600.3 g/mol |
IUPAC名 |
trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C18H38N2O4.2HI/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
NLKOQMGXIGBXQR-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
異性体SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
正規SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
is-(2-trimethylaminoethyl)suberate diiodide corconium subecholine suberyldicholine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















